Nvp-cgm097

説明

NVP-CGM097は、ヒトダブルミニット2タンパク質(マウスダブルミニット2ホモログとしても知られる)の高効力かつ選択的な阻害剤です。この化合物は、ヒトダブルミニット2タンパク質と腫瘍タンパク質p53との相互作用を阻害し、p53の腫瘍抑制機能を再活性化するように設計されています。 This compoundは、前臨床試験で有望な結果を示しており、現在、野生型p53を有する腫瘍の治療を目的とした第I相臨床試験が行われています .

科学的研究の応用

NVP-CGM097 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a tool to study protein-protein interactions, particularly the interaction between the human double minute 2 protein and the tumor protein p53.

Biology: this compound is used to investigate the role of the human double minute 2 protein in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.

Medicine: The compound is being evaluated as a potential therapeutic agent for the treatment of cancers with wild-type p53. It has shown efficacy in preclinical models of various cancers, including solid tumors and hematological malignancies.

作用機序

NVP-CGM097は、ヒトダブルミニット2タンパク質に高親和性で結合することで効果を発揮し、ヒトダブルミニット2タンパク質と腫瘍タンパク質p53との相互作用を阻害します。これにより、p53が安定化および活性化され、腫瘍細胞で細胞周期停止とアポトーシスが誘導されます。 関与する分子標的および経路には、ヒトダブルミニット2タンパク質、腫瘍タンパク質p53、p21タンパク質や網膜芽細胞腫タンパク質などの下流エフェクターが含まれます .

生化学分析

Biochemical Properties

Nvp-cgm097 binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The Ki value of this compound for human MDM2 is 1.3 nM, indicating a high binding affinity .

Cellular Effects

This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . It has been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the p53-MDM2 interaction using non-peptidic small-molecule inhibitors . By binding to the p53 pocket on the surface of MDM2, this compound effectively disrupts the interaction between p53 and MDM2 .

Temporal Effects in Laboratory Settings

This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . It triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It displays desirable pharmacokinetic and pharmacodynamic profiles in animals, which triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By binding to MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the activation of the p53 pathway .

Subcellular Localization

Considering its mechanism of action, it is likely that this compound localizes to the nucleus where the p53-MDM2 interaction takes place .

準備方法

NVP-CGM097の合成には、市販の出発物質から始まる複数の段階が含まれます。主な段階には、ジヒドロイソキノリンノンコアの形成、それに続く化合物の効力と選択性を高めるためのさまざまな置換基の導入が含まれます。反応条件は通常、有機溶媒、触媒、酸、塩基、酸化剤などの試薬の使用が含まれます。 This compoundの工業生産方法は、高い収率と純度を確保するために最適化されており、厳格な品質管理対策が実施されています .

化学反応の分析

NVP-CGM097は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応を使用して、化合物の官能基を修飾することができます。

置換: this compoundは、特定の置換基が他の官能基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野における幅広い科学研究への応用を持っています。

化学: この化合物は、タンパク質-タンパク質相互作用、特にヒトダブルミニット2タンパク質と腫瘍タンパク質p53との相互作用を研究するためのツールとして使用されます。

生物学: this compoundは、細胞周期制御、アポトーシス、DNA修復などの細胞プロセスにおけるヒトダブルミニット2タンパク質の役割を調査するために使用されます。

医学: この化合物は、野生型p53を有する癌の治療のための潜在的な治療薬として評価されています。固形腫瘍や血液悪性腫瘍を含むさまざまな癌の前臨床モデルで有効性が示されています。

類似化合物との比較

NVP-CGM097は、ヒトダブルミニット2タンパク質に対する高効力と選択性においてユニークです。類似の化合物には以下が含まれます。

Nutlin-3: ヒトダブルミニット2タンパク質の別の阻害剤ですが、this compoundと比較して効力と選択性が低いです。

RG7112: ヒトダブルミニット2タンパク質の低分子阻害剤で、現在臨床開発中です。

MI-773: ヒトダブルミニット2タンパク質の強力な阻害剤であり、this compoundと同様の作用機序を持っています。this compoundのユニークさは、他の類似化合物と比較して、より優れた有効性と安全性プロファイルを備えた、最適化された薬物動態と薬力学的特性にあります

生物活性

NVP-CGM097 is a small molecule inhibitor of the HDM2 protein, which is a negative regulator of the p53 tumor suppressor. This compound has gained attention for its potential in cancer therapy, particularly in overcoming multidrug resistance (MDR) in tumor cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on tumor cell proliferation, and results from clinical studies.

This compound functions primarily by inhibiting the interaction between HDM2 and p53. By blocking this interaction, this compound stabilizes p53, leading to its accumulation in the nucleus and activation of downstream effector pathways that promote cell cycle arrest and apoptosis. This mechanism is critical for restoring the function of p53 in tumors where it is often mutated or degraded.

Key Mechanisms:

- Inhibition of HDM2 : Prevents degradation of p53, allowing it to exert its tumor-suppressive effects.

- Activation of p53 Pathway : Leads to transcriptional activation of genes involved in cell cycle regulation and apoptosis, such as CDKN1A (p21) and pro-apoptotic genes like PUMA and NOXA .

- Reversal of Multidrug Resistance : this compound has been shown to reverse ABCB1-mediated MDR by blocking drug efflux mechanisms, thereby enhancing the efficacy of chemotherapeutic agents .

In Vitro Studies

This compound has been tested across various cancer cell lines to evaluate its cytotoxic effects and ability to sensitize cells to chemotherapy. The following table summarizes the IC50 values for this compound in different cell lines:

| Cell Line | IC50 (μM) | IC20 (μM) |

|---|---|---|

| KB-3-1 | 44.03 | 13.53 |

| KB-C2 (ABCB1+) | 45.54 | 11.24 |

| SW620 | 25.20 | 4.23 |

| SW620/Ad300 (ABCB1+) | 17.05 | 3.82 |

| HEK293/pcDNA3.1 | 14.36 | 3.99 |

| HEK293/ABCB1 | 14.57 | 4.02 |

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those overexpressing the ABCB1 transporter.

Reversal of Drug Resistance

In studies examining drug combinations, this compound significantly decreased the IC50 values of doxorubicin and paclitaxel in ABCB1-overexpressing cells compared to controls, indicating enhanced sensitivity to these chemotherapeutic agents .

Clinical Studies

This compound has undergone clinical evaluation in Phase I trials for patients with advanced solid tumors. These trials demonstrated that the compound is well-tolerated and shows preliminary antitumor activity by activating the p53 pathway . The pharmacokinetic and pharmacodynamic properties were assessed to optimize dosing strategies.

Case Studies

One notable study involved patients with neuroendocrine tumors where this compound was administered alongside standard therapies like 5-fluorouracil and temozolomide. The combination showed additive antiproliferative effects, suggesting that this compound can enhance the efficacy of existing treatments .

特性

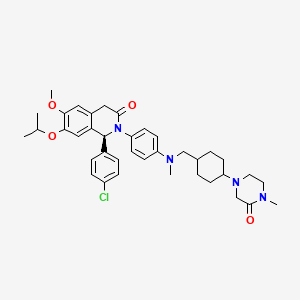

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSLRWKONPSRQ-CPOWQTMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313363-54-0 | |

| Record name | CGM-097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGM-097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。